molecular formula C19H24ClN5O2 B4511849 6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4511849
M. Wt: 389.9 g/mol
InChI Key: UJTPKNDUTKEDJS-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a beta-carboline core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The beta-carboline core can intercalate with DNA, inhibiting topoisomerase enzymes, while the piperazine moiety can enhance binding affinity to specific receptors . These interactions can disrupt cellular processes, leading to therapeutic effects in diseases like cancer and neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide apart is its beta-carboline core, which is less common in pharmacologically active compounds compared to other heterocycles. This unique structure provides distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2/c1-23-6-8-24(9-7-23)18(26)11-21-19(27)25-5-4-14-15-10-13(20)2-3-16(15)22-17(14)12-25/h2-3,10,22H,4-9,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTPKNDUTKEDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 2
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6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 3
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6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 4
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6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
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6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 6
Reactant of Route 6
6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

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